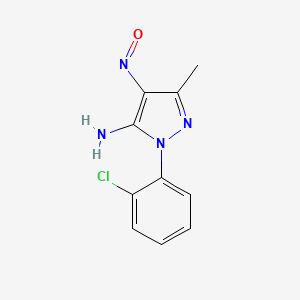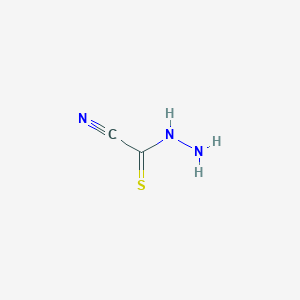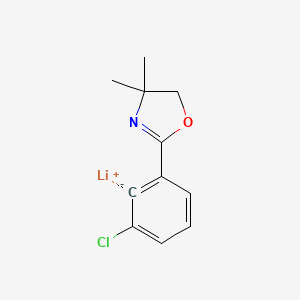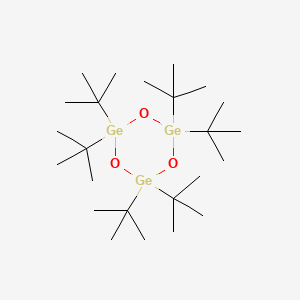![molecular formula C6H9ClN2OS2 B14422948 {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride CAS No. 83369-47-5](/img/no-structure.png)
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride is a chemical compound with the molecular formula C6H9ClN2OS2 It is characterized by the presence of a carbamyl chloride group, a disulfanyl linkage, and a cyanopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-cyanopropan-2-yl disulfide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The general reaction scheme is as follows:
2-Cyanopropan-2-yl disulfide+Chlorinating agent→[(2-Cyanopropan-2-yl)disulfanyl]methylcarbamyl chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Carbamates or other substituted derivatives.
科学的研究の応用
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride involves its reactive functional groups. The carbamyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The disulfanyl group can undergo redox reactions, influencing the redox state of biological systems. These interactions can modulate various molecular targets and pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Vinyl chloride: A related compound with a similar chloride functional group.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a disulfanyl linkage.
特性
| 83369-47-5 | |
分子式 |
C6H9ClN2OS2 |
分子量 |
224.7 g/mol |
IUPAC名 |
N-[(2-cyanopropan-2-yldisulfanyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C6H9ClN2OS2/c1-6(2,3-8)12-11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChIキー |
KDAAPTPTPCHOCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)SSCNC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)


![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
